molecular formula C11H11N3S B2357293 (6-Methylquinolin-5-yl)thiourea CAS No. 692287-16-4

(6-Methylquinolin-5-yl)thiourea

Cat. No.: B2357293
CAS No.: 692287-16-4
M. Wt: 217.29
InChI Key: OHWXJLDCVVZZIW-UHFFFAOYSA-N
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Description

(6-Methylquinolin-5-yl)thiourea is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring substituted with a methyl group at the 6th position and a thiourea group at the 5th position

Future Directions

(6-Methylquinolin-5-yl)thiourea, due to its unique structure, has attracted attention from researchers across various scientific fields. There is a continuous need for safer and more effective compounds in medicinal chemistry, and thiourea derivatives, including this compound, could be further developed to explore their biological activity . The quinoline nucleus, present in the compound, is a focus of medicinal chemistry research, particularly in attempts to synthesize and investigate new structural prototypes with more effective antimicrobial and anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylquinolin-5-yl)thiourea typically involves the reaction of 6-amino-2-methylquinolin-4-ol with ammonium thiocyanate in the presence of concentrated hydrochloric acid. The reaction is carried out at elevated temperatures, around 150°C, for 5-6 hours . This method yields this compound in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(6-Methylquinolin-5-yl)thiourea undergoes various chemical reactions, including:

    Substitution Reactions: The thiourea group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiourea group.

    Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiourea derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and amines.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylquinolin-5-yl)urea: Similar structure but with an oxygen atom instead of sulfur in the urea group.

    (6-Methylquinolin-5-yl)thiocarbamate: Contains a thiocarbamate group instead of thiourea.

    (6-Methylquinolin-5-yl)thiocyanate: Contains a thiocyanate group instead of thiourea.

Uniqueness

(6-Methylquinolin-5-yl)thiourea is unique due to the presence of both the quinoline ring and the thiourea group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications, particularly in medicinal chemistry and materials science, where the compound’s properties can be fine-tuned for specific uses .

Properties

IUPAC Name

(6-methylquinolin-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWXJLDCVVZZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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